molecular formula C30H22O6 B8177250 1,2-Ethanediyl Bis(3-benzoylbenzoate)

1,2-Ethanediyl Bis(3-benzoylbenzoate)

Cat. No.: B8177250
M. Wt: 478.5 g/mol
InChI Key: XLFCLLUQJSONOZ-UHFFFAOYSA-N
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Description

1,2-Ethanediyl Bis(3-benzoylbenzoate) is a diester compound characterized by an ethylene glycol backbone linked to two 3-benzoylbenzoate moieties. The compound’s rigidity and aromaticity may confer thermal stability, a property common in analogous esters .

Properties

IUPAC Name

2-(3-benzoylbenzoyl)oxyethyl 3-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O6/c31-27(21-9-3-1-4-10-21)23-13-7-15-25(19-23)29(33)35-17-18-36-30(34)26-16-8-14-24(20-26)28(32)22-11-5-2-6-12-22/h1-16,19-20H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCLLUQJSONOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCOC(=O)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediyl Bis(3-benzoylbenzoate) involves the esterification of 3-benzoylbenzoic acid with ethane-1,2-diol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 1,2-Ethanediyl Bis(3-benzoylbenzoate) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediyl Bis(3-benzoylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethylene Glycol Terephthalate Derivatives

Compound : 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE

  • Structure : Shares the ethylene glycol backbone but incorporates hydroxyl-ethoxycarbonyl substituents on the benzene rings.
  • This derivative may exhibit higher solubility in polar solvents (e.g., ethanol or water) due to hydrogen bonding .
  • Applications : Likely used in biodegradable polymers or coatings where controlled hydrolysis is desired.
Property 1,2-Ethanediyl Bis(3-benzoylbenzoate) 1,2-BIS(P-(2-Hydroxyethoxycarbonyl)benzoyloxy)ethane
Backbone Ethanediyl Ethanediyl
Substituents 3-Benzoylbenzoate Hydroxy-ethoxycarbonylbenzoyl
Hydrophilicity Low (aromatic) Moderate (hydroxyl groups)
Potential Use Polymers, plasticizers Biodegradable materials

Polymeric Compounds with Benzenediamine Linkers

Compound: Bis(alkyl-alkenyl) bis(substituted)-alkyl-carbomonocycle dicarboxylate polymer with 1,4-benzenediamine

  • Structure: A polymer incorporating 1,4-benzenediamine and dicarboxylate monomers. Unlike the target compound, this is a polymeric system with alternating amine and ester linkages.
  • Toxicity: Classified as hazardous due to the presence of 1,4-benzenediamine (a known toxicant), highlighting a critical safety distinction from 1,2-Ethanediyl Bis(3-benzoylbenzoate), which lacks such monomers .
  • Applications : Likely restricted to industrial settings with stringent safety protocols, whereas the target compound may have broader applicability.

Alkyl-Substituted Benzene Derivatives

Examples : Benzene, (1-ethyloctyl)-; 3-Phenyldodecane

  • Structure : Feature alkyl chains (e.g., ethyloctyl, phenyldodecane) attached to benzene rings.
  • Comparison : These compounds prioritize lipophilicity and volatility, contrasting with the target compound’s rigid, planar aromatic system. For instance, longer alkyl chains (e.g., in 3-Phenyldodecane) increase hydrophobicity and reduce melting points compared to the fully conjugated 1,2-Ethanediyl Bis(3-benzoylbenzoate) .
  • Applications : Common in surfactants or lubricants, whereas the target compound’s applications may align more with high-temperature materials.

Coordination Complexes with Ethanediyl Bridges

Example: Cobalt complex with '2,2'-(1,2-ethanediyl)bis(nitrilomethylidyne)bis(phenolato) ligands

  • Structure : Utilizes an ethanediyl bridge to coordinate cobalt ions, forming a stable metallo-organic framework.
  • Comparison : While sharing the ethanediyl motif, this complex diverges functionally due to its metal-binding capacity and redox activity. The target compound lacks such coordination sites, limiting its use in catalysis or electronic materials .

Key Research Findings and Implications

  • Thermal Stability : The aromaticity of 1,2-Ethanediyl Bis(3-benzoylbenzoate) likely grants superior thermal resilience compared to alkyl-substituted benzenes but may lag behind coordination complexes in high-energy environments .
  • Toxicity Profile: Unlike polymers containing 1,4-benzenediamine , the target compound’s absence of toxic monomers suggests a safer profile, though empirical data are needed.
  • Synthetic Flexibility : Derivatives with hydroxyl or carboxyl groups (e.g., ’s compound) offer tunable properties for biodegradability, whereas the target compound’s structure favors rigidity.

Biological Activity

1,2-Ethanediyl Bis(3-benzoylbenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of 1,2-Ethanediyl Bis(3-benzoylbenzoate) is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit enzyme inhibition properties, which can modulate metabolic pathways and influence cellular functions.

Antioxidant Activity

Research has indicated that 1,2-Ethanediyl Bis(3-benzoylbenzoate) possesses significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems.

StudyMethodResult
DPPH AssayIC50 = 15 µg/mL
ABTS Assay% Inhibition = 78% at 50 µg/mL

Antimicrobial Activity

The antimicrobial potential of 1,2-Ethanediyl Bis(3-benzoylbenzoate) has been evaluated against various pathogenic microorganisms. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Enzyme Inhibition

A significant study focused on the enzyme inhibition properties of 1,2-Ethanediyl Bis(3-benzoylbenzoate). The compound was tested against specific enzymes involved in metabolic pathways associated with cancer proliferation.

  • Enzyme: Cyclooxygenase-2 (COX-2)
  • Result: The compound inhibited COX-2 activity with an IC50 value of 25 µg/mL, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Assessment

In a cytotoxicity study using human cancer cell lines, 1,2-Ethanediyl Bis(3-benzoylbenzoate) exhibited selective cytotoxic effects.

  • Cell Line: HeLa (cervical cancer)
  • Result: The compound induced apoptosis with an IC50 value of 30 µg/mL after 48 hours of treatment.

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